molecular formula C12H8BrN3O3 B8335164 6-(6-Bromonicotinamido)nicotinic acid

6-(6-Bromonicotinamido)nicotinic acid

Cat. No. B8335164
M. Wt: 322.11 g/mol
InChI Key: KUDZNMXLXDCYSH-UHFFFAOYSA-N
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Patent
US08673940B2

Procedure details

KOH pellets (5 g) were added to a suspension of methyl 6-(6-bromonicotinamido) nicotinate 3 (5 g, 14.8 mmol) in methanol and water (150/50 ml). The reaction mixture was stirred for 4 hours. Then the solvent was evaporated and the pH was adjusted to below 2. The white solid was filtered off and washed with cold water and dried under vacuum to give 6-(6-bromonicotinamido)nicotinic acid 4 (1.8 g, 37%). Mp. 270-272° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 6-(6-bromonicotinamido) nicotinate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Br:3][C:4]1[CH:22]=[CH:21][C:7]([C:8]([NH:10][C:11]2[CH:20]=[CH:19][C:14]([C:15]([O:17]C)=[O:16])=[CH:13][N:12]=2)=[O:9])=[CH:6][N:5]=1>CO.O>[Br:3][C:4]1[CH:22]=[CH:21][C:7]([C:8]([NH:10][C:11]2[CH:20]=[CH:19][C:14]([C:15]([OH:17])=[O:16])=[CH:13][N:12]=2)=[O:9])=[CH:6][N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
methyl 6-(6-bromonicotinamido) nicotinate
Quantity
5 g
Type
reactant
Smiles
BrC1=NC=C(C(=O)NC2=NC=C(C(=O)OC)C=C2)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent was evaporated
FILTRATION
Type
FILTRATION
Details
The white solid was filtered off
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=NC=C(C(=O)NC2=NC=C(C(=O)O)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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